2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine” is a chemical compound with the CAS Number: 1214365-67-9 . It has a molecular weight of 319.91 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C6H3Br2F3N2 .
Chemical Reactions Analysis
Trifluoromethylpyridines, such as “this compound”, are important ingredients for the development of many agrochemical and pharmaceutical compounds . They are used in the protection of crops from pests .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .
Scientific Research Applications
Synthesis and Biological Evaluation
The compound 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine serves as a starting material or intermediate in the synthesis of various derivatives with potential biological activities. For instance, novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized from related compounds and screened for anticancer activity against multiple cancer cell lines, showing promising bioactivity at micro molar concentration (Chavva et al., 2013).
Chemical Synthesis Advancements
The compound is crucial in advancing the synthesis of poly-substituted pyridines, showcasing a method for the synthesis of poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines based on C-F bond breaking of the anionically activated fluoroalkyl group. This method yields 2,6-disubstituted 4-amino pyridines through a domino process in high yields under noble metal-free conditions (Chen et al., 2010).
Catalysis and Reactions
It also finds applications in catalysis; for example, group 3 metal triamido complexes have been used to catalyze the aminomethylation reaction of ortho-pyridyl C-H bonds, demonstrating the potential for creating new bonds and functional groups in complex molecules (Nagae et al., 2015).
Material Science and Optoelectronics
In material science and optoelectronics, derivatives of this compound have been studied for their structure-dependent and environment-responsive optical properties, contributing to the development of materials with potential applications in light-emitting devices and sensors (Palion-Gazda et al., 2019).
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines are used in the protection of crops from pests and have found applications in the pharmaceutical and veterinary industries .
Result of Action
The compound is part of the trifluoromethylpyridines group, which has been associated with various biological activities in the agrochemical and pharmaceutical industries .
Safety and Hazards
Future Directions
Trifluoromethylpyridines, such as “2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Properties
IUPAC Name |
2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F3N2/c7-2-1-3(6(9,10)11)13-5(8)4(2)12/h1H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWHGPNRZQMGRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Br)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673554 |
Source
|
Record name | 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214365-67-9 |
Source
|
Record name | 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.